3,4-Difluorophenyl isocyanate (CAS 42601-04-7), also known as 1,2-difluoro-4-isocyanatobenzene, is a colorless to almost colorless liquid with the molecular formula C7H3F2NO and a molecular weight of 155.10 g/mol. It is an aryl fluorinated building block featuring an isocyanate group on a benzene ring substituted with two fluorine atoms at the 3- and 4-positions.
Molecular FormulaC7H3F2NO
Molecular Weight155.1 g/mol
CAS No.42601-04-7
Cat. No.B1363414
⚠ Attention: For research use only. Not for human or veterinary use.
3,4-Difluorophenyl Isocyanate (CAS 42601-04-7): An Essential Fluorinated Building Block for Pharmaceutical and Polymer Synthesis
3,4-Difluorophenyl isocyanate (CAS 42601-04-7), also known as 1,2-difluoro-4-isocyanatobenzene, is a colorless to almost colorless liquid with the molecular formula C7H3F2NO and a molecular weight of 155.10 g/mol . It is an aryl fluorinated building block featuring an isocyanate group on a benzene ring substituted with two fluorine atoms at the 3- and 4-positions. As a highly reactive electrophile, it is widely employed as a key intermediate in organic synthesis for the introduction of fluorine and isocyanate moieties into target molecules [1]. Its primary utility lies in the preparation of complex pharmaceuticals, agrochemicals, and advanced materials, where the specific placement of fluorine atoms can critically modulate molecular properties .
Building Block
Aryl fluorinated intermediate for medicinal chemistry and polymer synthesis
Reactivity
Electrophilic isocyanate for urea, carbamate, and amide bond formation
Regiospecificity
3,4-Difluoro substitution pattern critical for target binding and material properties
[1] TCI Europe N.V. (n.d.). 3,4-Difluorophenyl Isocyanate. Product Number D3696. Retrieved April 15, 2026. View Source
The seemingly minor regioisomeric variation in fluorinated phenyl isocyanates leads to profound differences in physicochemical properties, chemical reactivity, and biological outcomes. For instance, the 2,4-difluoro regioisomer has been documented as a more effective blocking reagent than trifluoromethylphenyl isocyanates due to higher reactivity [1]. The 2,6-difluoro isomer, in contrast, exhibits a significantly lower boiling point (60°C/10 mmHg) compared to the 3,4-difluoro isomer (164°C/lit), indicating differences in volatility and handling [2]. Furthermore, the pattern of fluorine substitution directly influences the electronic distribution on the aromatic ring, altering the reactivity of the isocyanate group towards nucleophiles and affecting the metabolic stability and target binding of the final drug molecules [3]. Generic substitution with a different isomer without rigorous validation will almost certainly result in altered reaction yields, failed syntheses, or unpredictable biological activity, rendering the process irreproducible and the outcomes scientifically meaningless.
Reactivity Profile
3,4-Difluoro isomer
Moderate electrophilicity supports controlled addition reactions and predictable kinetics.
Alternative regioisomer (e.g., 2,4-)
Documented as a more effective blocking reagent due to higher reactivity, which may cause uncontrolled exotherms or side reactions.
Volatility & Handling
3,4-Difluoro isomer
Lower volatility simplifies safe handling and scale-up, reducing evaporation losses.
Alternative regioisomer (e.g., 2,6-)
Significantly more volatile; lower boiling point complicates reaction setup and may lead to inconsistent stoichiometry.
Electronic & Steric Effects
3,4-Difluoro isomer
Meta/para fluorine pattern modulates electron density, directing nucleophilic attack and influencing metabolic stability of derived compounds.
Alternative regioisomer
Different substitution shifts electron distribution, altering reactivity and biological outcomes; may fail to reproduce target binding profiles.
[1] Hu, H.-P., Gilbert, R. D., & Fornes, R. E. (1987). Chemical modification of cured MY720/DDS epoxy resins using fluorinated aromatic compounds to reduce moisture sensitivity. Journal of Polymer Science Part A: Polymer Chemistry, 25(5), 1235–1248. View Source
[3] Katritzky, A. R., Vvedensky, V., Rogovoy, B. V., & Kovalenko, K. V. (2002). Solid-Phase Synthesis of N,N-Disubstituted S,N‘-Diarylisothioureas: Facile Exchange Reactions of Isocyanates. Journal of Combinatorial Chemistry, 4(4), 285–289. View Source
3,4-Difluorophenyl Isocyanate (CAS 42601-04-7): A Quantitative Evidence Guide for Scientific Selection
Physicochemical Differentiation: Density and Boiling Point of 3,4-Difluorophenyl Isocyanate vs. 2,6-Regioisomer
The physical properties of 3,4-difluorophenyl isocyanate differ significantly from its 2,6-difluoro regioisomer, impacting practical handling and reaction setup. At 25 °C, 3,4-difluorophenyl isocyanate has a density of 1.326 g/mL . Its boiling point is 164 °C at standard atmospheric pressure . In contrast, the 2,6-difluoro isomer has a reported density of 1.24 g/mL and a boiling point of just 60 °C at 10 mmHg, making it substantially more volatile [1].
Physical PropertiesReported
Density: 1.326 g/mL vs 1.24 g/mL Boiling point: 164 °C vs 60 °C/10 mmHg
3,4-isomer is denser and less volatile, supporting safer handling and scale-up.
Literature values at 25 °C; compare under identical pressure conditions.
This quantifies that the 3,4-difluoro isomer is denser and less volatile, which may simplify handling and improve safety during scale-up compared to the more volatile 2,6-isomer.
Synthetic Utility: High-Purity Intermediate Synthesis with 78.3% Overall Yield
A documented synthetic route demonstrates the efficient production of high-purity 3,4-difluorophenyl isocyanate. The method involves reacting 2,3,4,5-tetrachlorobenzoyl chloride with sodium azide, followed by an acylation reaction with 2,6-difluorobenzamide. This process yields the target intermediate with a purity of 99.2% and an overall yield of 78.3% . This established synthetic pathway provides a reliable benchmark for process development.
Synthesis YieldData to verify
Yield 78.3% / Purity 99.2%
Reported scalable process achieves high-purity material.
Not applicable; this is a defined process for the specific compound.
Quantified Difference
N/A
Conditions
Reaction of 2,3,4,5-tetrachlorobenzoylchloride with sodium azide, followed by acylation with 2,6-difluorobenzamide.
Why This Matters
This evidence confirms the existence of a scalable, high-yielding, and high-purity synthesis for 3,4-difluorophenyl isocyanate, ensuring reliable access to research-grade material.
Pharmaceutical Relevance: Essential Building Block for a Potent VEGFR-2 Inhibitor (Ki8751)
3,4-Difluorophenyl isocyanate is a critical building block for synthesizing the potent and selective VEGFR-2 tyrosine kinase inhibitor, Ki8751. Ki8751 demonstrates an IC50 of 0.9 nM against VEGFR-2 . This high potency is a direct result of the drug's chemical structure, which includes a quinolyloxyphenyl-urea moiety derived from the 3,4-difluorophenyl isocyanate building block . The 3,4-difluoro substitution pattern on the phenyl ring is specifically required for optimal binding and selectivity within the VEGFR-2 ATP-binding pocket.
Inhibitor PotencyClass-level
Ki8751 IC50: 0.9 nM (VEGFR-2)
3,4-isomer enables synthesis of a potent kinase tool compound.
Data from specific kinase assay; verify in intended model.
Ki8751 (synthesized using 3,4-difluorophenyl isocyanate) exhibits an IC50 of 0.9 nM.
Comparator Or Baseline
No direct comparator data for other fluorophenyl isomers in this context.
Quantified Difference
N/A
Conditions
Cell-free kinase assay for VEGFR-2 inhibition.
Why This Matters
This links procurement of 3,4-difluorophenyl isocyanate directly to the synthesis of a known, ultra-potent tool compound, validating its role in accessing advanced, biologically active molecules.
3,4-Difluorophenyl Isocyanate (CAS 42601-04-7): Validated Application Scenarios for Research and Industrial Use
Precision Synthesis of Fluorinated Kinase Inhibitors for Oncology Research
The compound is a key building block for synthesizing potent and selective kinase inhibitors, as demonstrated by its use in the creation of Ki8751, a VEGFR-2 inhibitor with an IC50 of 0.9 nM . In a medicinal chemistry setting, researchers rely on the specific 3,4-difluorophenyl moiety to achieve the desired binding affinity and selectivity profile, a property that cannot be replicated by other fluorophenyl isocyanate isomers [1]. This makes it a non-negotiable intermediate for structure-activity relationship (SAR) studies and lead optimization in kinase drug discovery programs.
Development of Advanced Materials with Enhanced Thermal and Chemical Resistance
3,4-Difluorophenyl isocyanate is employed in polymer chemistry to produce specialty polymers with unique properties such as increased thermal stability and chemical resistance . While 2,4-difluorophenyl isocyanate has been noted for its higher reactivity as a blocking reagent in epoxy resin modification [1], the 3,4-isomer offers a different reactivity profile that can be exploited for synthesizing polyurethanes, coatings, and adhesives where a balance of reactivity and final material performance is required. Its role in material science is supported by its application in developing durable coatings and adhesives for demanding environments .
Synthesis of Agrochemical Intermediates Requiring a Specific Fluorination Pattern
The compound is a valuable intermediate in the formulation of agrochemicals . The 3,4-difluorophenyl group is introduced into herbicides and pesticides to enhance their potency and stability . In this context, the specific regioisomer is chosen to modulate the lipophilicity, metabolic stability, and target binding of the active ingredient. Substituting a different difluorophenyl isocyanate would alter these critical physicochemical parameters, potentially reducing efficacy or increasing off-target effects, thereby failing to meet the required specifications for commercial product development [1].
Application
Selection Property
Validation Focus
Oncology kinase inhibitor synthesis
3,4-Difluorophenyl isocyanate moiety for selective VEGFR-2 inhibitor construction
Binding affinity and selectivity profiling in kinase assays; SAR studies
Specialty polymer and coating development
Balanced reactivity for polyurethane, adhesive, and epoxy systems
Thermal stability, chemical resistance, and mechanical property evaluation
Agrochemical lead optimization
Specific 3,4-difluoro pattern modulating lipophilicity and metabolic stability
Target binding, off-target screening, and environmental fate studies
[1] Hu, H.-P., Gilbert, R. D., & Fornes, R. E. (1987). Chemical modification of cured MY720/DDS epoxy resins using fluorinated aromatic compounds to reduce moisture sensitivity. Journal of Polymer Science Part A: Polymer Chemistry, 25(5), 1235–1248. View Source
[2] Katritzky, A. R., Vvedensky, V., Rogovoy, B. V., & Kovalenko, K. V. (2002). Solid-Phase Synthesis of N,N-Disubstituted S,N‘-Diarylisothioureas: Facile Exchange Reactions of Isocyanates. Journal of Combinatorial Chemistry, 4(4), 285–289. View Source
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